molecular formula C15H8Cl2F3N5O3S2 B2446951 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea CAS No. 2085690-18-0

3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea

Cat. No.: B2446951
CAS No.: 2085690-18-0
M. Wt: 498.28
InChI Key: UXUWDHMWXYBFAJ-UHFFFAOYSA-N
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Description

3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea is an organic compound with a complex structure, often leveraged in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves multiple synthetic steps. A typical approach starts with the formation of the 1,3,4-thiadiazole core through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions. Subsequently, the pyridine moiety is introduced via a condensation reaction with 3-chloro-5-(trifluoromethyl)pyridine. The sulfonylurea structure is formed in the final step through the reaction of the intermediate with 2-chlorobenzenesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea typically employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and solvent systems tailored to the specific steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidative reactions typically result in the formation of sulfone derivatives.

  • Reduction: : Reduction processes can lead to the cleavage of the sulfonylurea bond.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine and thiadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles such as amines or alkoxides under mild to moderate conditions.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted products depending on the nucleophile used.

Scientific Research Applications

The compound finds applications in:

  • Chemistry: : As a building block in organic synthesis.

  • Biology: : Studied for its potential as an enzyme inhibitor.

  • Medicine: : Investigated for its antimicrobial and anticancer properties.

  • Industry: : Used in the development of advanced materials due to its stability and functional group versatility.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. Its mechanism of action involves binding to the active sites, inhibiting or modifying the activity of the target molecules. Key pathways affected include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Compared to other sulfonylurea derivatives, 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea is unique due to its:

  • Structural Complexity: : The presence of both a thiadiazole and a pyridine ring.

  • Functional Group Diversity: : Multiple reactive sites for further chemical modification.

Similar Compounds

  • 1-(2-Chlorobenzenesulfonyl)-3-(4-fluorophenyl)urea.

  • 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dichlorobenzenesulfonyl)urea.

  • 1-(4-Chlorophenyl)-3-{5-[2-(trifluoromethyl)pyridin-4-yl]-1,3,4-thiadiazol-2-yl}urea.

Each similar compound varies in its specific applications and reactivity, but shares a common core of sulfonylurea and heterocyclic ring structures.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5O3S2/c16-8-3-1-2-4-10(8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUWDHMWXYBFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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